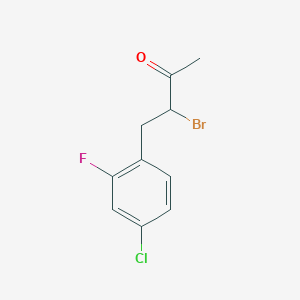

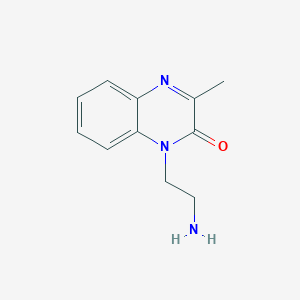

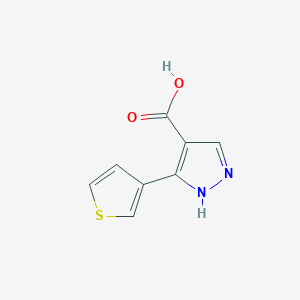

![molecular formula C6H5BrN4 B1445122 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine CAS No. 1250115-39-9](/img/structure/B1445122.png)

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine

Vue d'ensemble

Description

“2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are structural analogs (isosteres) of purine bases, such as adenine and guanine . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H5BrN4 . The InChI code is 1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H, (H3,8,9,10,11) .

Chemical Reactions Analysis

The alkylation reaction of 1, 2, and 3 by allyl bromide leads to the formation of 3-allyl-6-bromo-2- . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Physical and Chemical Properties Analysis

The physical form of “this compound” is a yellow to brown solid . It has a molecular weight of 213.04 .

Applications De Recherche Scientifique

Activité antiproliférative

Ce composé a été évalué pour ses effets antiprolifératifs sur diverses lignées cellulaires cancéreuses humaines. La présence du groupe amidino, en particulier sous forme non substituée ou en tant que groupe amidino 2-imidazolinyl, a montré une activité sélective et forte contre le carcinome du côlon, avec des concentrations inhibitrices dans la plage submicromolaire .

Activité antibactérienne

Alors que la plupart des dérivés de ce composé n'ont pas d'activité antibactérienne, des substitutions spécifiques ont démontré une activité modérée contre E. coli. Cela suggère un potentiel pour le développement de nouveaux agents antibactériens .

Activité antivirale

Les dérivés de la 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine ont montré une activité sélective mais modérée contre le virus respiratoire syncytial (VRS). Cela ouvre des possibilités pour que le composé soit utilisé dans le traitement des infections virales .

Modulation du récepteur GABA A

Les imidazo[4,5-b]pyridines, en raison de leur ressemblance structurelle avec les purines, ont été étudiées pour leur rôle en tant que modulateurs allostériques positifs du récepteur GABA A. Cela indique des applications potentielles dans les troubles neurologiques où la modulation de ce récepteur est bénéfique .

Inhibition de la pompe à protons

Certains dérivés de l'imidazo[4,5-b]pyridine sont connus pour agir comme des inhibiteurs de la pompe à protons. Cette application est importante dans le traitement de conditions telles que le reflux gastro-œsophagien (RGO) et les ulcères peptiques .

Inhibition de l'aromatase

Les dérivés du composé ont également été trouvés pour inhiber l'aromatase, une enzyme impliquée dans la production d'œstrogènes. Les inhibiteurs de l'aromatase sont utilisés dans le traitement des cancers du sein sensibles aux œstrogènes .

Activité anti-inflammatoire

Les imidazo[4,5-b]pyridines ont été associées à une activité anti-inflammatoire non stéroïdienne (AINS). Cela suggère leur utilisation dans la gestion de l'inflammation et de la douleur .

Agent thérapeutique pour le cancer

Mécanisme D'action

Target of Action

Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions .

Mode of Action

It’s known that the compound is produced by the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . The resulting compound can then react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), leading to the isolation of the expected regioisomers compounds .

Biochemical Pathways

Imidazo[4,5-b]pyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

One related compound showed high human liver microsomal stability , which could potentially impact the bioavailability of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine.

Result of Action

Imidazo[4,5-b]pyridines are known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Action Environment

The synthesis of related compounds has been achieved under various conditions , suggesting that the environment could potentially influence the action of this compound.

Orientations Futures

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . This suggests that “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” and similar compounds could have potential applications in medicinal chemistry and drug discovery .

Analyse Biochimique

Biochemical Properties

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s bromine atom at the 6-position and the amino group at the 2-position contribute to its binding affinity and specificity towards these enzymes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further stabilizing its binding to target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound has been found to affect metabolic flux and energy production, thereby impacting overall cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding can prevent substrate access and subsequent phosphorylation events, leading to altered cellular signaling. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are also mediated by this compound through its interaction with DNA-binding proteins and transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced cellular signaling and improved metabolic function. At higher doses, toxic or adverse effects can occur, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in cellular energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within cells is influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with relevant biomolecules and modulate cellular processes .

Propriétés

IUPAC Name |

6-bromo-1H-imidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORQWQZKRKREQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

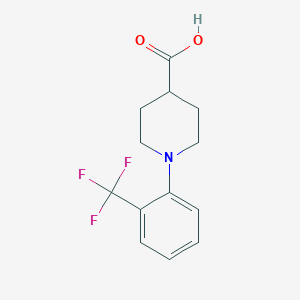

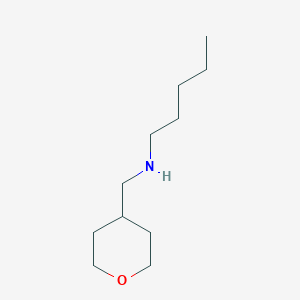

![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)

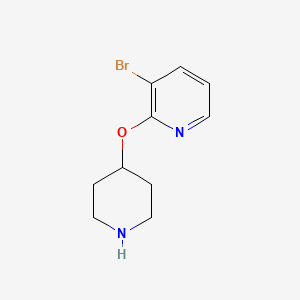

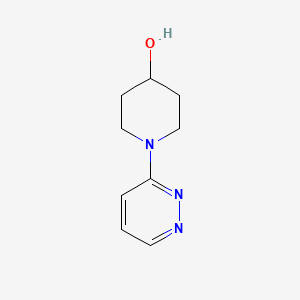

![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)

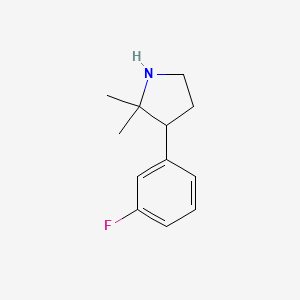

![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)

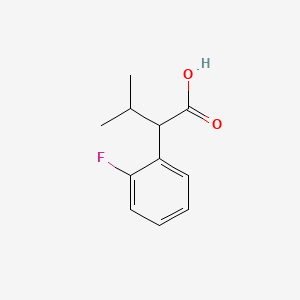

![1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1445061.png)